2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one
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Overview
Description
2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one is a chemical compound with the molecular formula C11H7NO5 and a molecular weight of 233.18 g/mol It is characterized by the presence of an indene ring system substituted with acetyl, hydroxy, and nitro groups
Preparation Methods
The synthesis of 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of an indene derivative followed by acetylation and hydroxylation under controlled conditions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to achieve high yields and purity. Detailed reaction conditions, such as temperature, solvent, and reaction time, are crucial for the successful synthesis of this compound.
Chemical Reactions Analysis
2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The hydroxy and acetyl groups may interact with biological macromolecules, influencing their function and activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one can be compared with other indene derivatives, such as:
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the nitro, hydroxy, and acetyl groups, making it less reactive in certain chemical reactions.
Indane-1,3-dione: This compound has a different substitution pattern, leading to distinct chemical and biological properties. The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
296793-85-6 |
---|---|
Molecular Formula |
C11H7NO5 |
Molecular Weight |
233.18 g/mol |
IUPAC Name |
2-acetyl-3-hydroxy-5-nitroinden-1-one |
InChI |
InChI=1S/C11H7NO5/c1-5(13)9-10(14)7-3-2-6(12(16)17)4-8(7)11(9)15/h2-4,15H,1H3 |
InChI Key |
MWUCMXGVNLRNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])O |
Purity |
95 |
Origin of Product |
United States |
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